molecular formula C26H22O6S2 B420681 4,4'-Bis(tosyloxy)biphenyl

4,4'-Bis(tosyloxy)biphenyl

Cat. No.: B420681
M. Wt: 494.6g/mol
InChI Key: XWGZJUPZSXWQMX-UHFFFAOYSA-N
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Description

4,4'-Bis(tosyloxy)biphenyl is a biphenyl derivative functionalized with tosyloxy (–OTs) groups at both para positions. Tosyloxy groups (p-toluenesulfonate esters) are electron-withdrawing substituents known for their role as leaving groups in nucleophilic substitution reactions. For instance, compounds like 4,4'-bis(bromoacetyl)biphenyl () and 4,4'-bis(mercaptomethyl)biphenyl () share similar bis-substituted biphenyl frameworks, highlighting the versatility of biphenyl scaffolds in organic synthesis. The tosyloxy groups likely confer enhanced reactivity in cross-coupling reactions or polymer formation, though specific applications remain speculative based on the evidence.

Properties

Molecular Formula

C26H22O6S2

Molecular Weight

494.6g/mol

IUPAC Name

[4-[4-(4-methylphenyl)sulfonyloxyphenyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C26H22O6S2/c1-19-3-15-25(16-4-19)33(27,28)31-23-11-7-21(8-12-23)22-9-13-24(14-10-22)32-34(29,30)26-17-5-20(2)6-18-26/h3-18H,1-2H3

InChI Key

XWGZJUPZSXWQMX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Comparison with Similar Compounds

4,4'-Bis(bromoacetyl)biphenyl (CAS 4072-67-7)

  • Substituents : Bromoacetyl (–COCH2Br) groups.
  • Synthesis: Prepared via bromination of 4,4'-diacetylbiphenyl using bromine in tetrahydrofuran/methanol ().
  • Reactivity : Bromoacetyl groups act as electrophilic sites, enabling nucleophilic substitution or elimination reactions.
  • Applications : Intermediate in synthesizing cross-linked polymers or pharmaceuticals.

4,4'-Bis(mercaptomethyl)biphenyl (CAS 43012-19-7)

  • Substituents : Mercaptomethyl (–CH2SH) groups.
  • Properties: Thiol groups facilitate metal coordination (e.g., gold or silver nanoparticles) and participation in thiol-ene click chemistry.
  • Applications: Potential use in self-assembled monolayers (SAMs) or as a ligand in catalysis ().

4,4'-Bis(alkoxy/phenoxy-methyl)biphenyl

  • Substituents: Ether (–O–) linkages (e.g., methoxy, butoxy, phenoxy).
  • Synthesis: Williamson ether synthesis using 4,4'-bis(chloromethyl)biphenyl (BCMB) and alcohols/phenols ().
  • Stability : Ether groups enhance hydrolytic stability compared to sulfonate esters.
  • Applications : Liquid crystals or dielectric materials due to rigid biphenyl cores and flexible alkoxy chains.

4,4'-Bis(trimethylsilyloxy)biphenyl (CAS 1094-86-6)

  • Substituents : Trimethylsilyloxy (–OSi(CH3)3) groups.
  • Properties : Hydrophobic and thermally stable; silyl ethers are cleaved under acidic or fluoride conditions.
  • Applications : Protecting groups in multistep syntheses or precursors for silicon-based materials ().

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Reactivity/Stability Key Applications
4,4'-Bis(tosyloxy)biphenyl ~434 (estimated) Tosyloxy (–OTs) High reactivity in SN2 reactions Polymer cross-linkers, intermediates
4,4'-Bis(bromoacetyl)biphenyl 396.08 Bromoacetyl Electrophilic substitution Pharmaceutical intermediates
4,4'-Bis(mercaptomethyl)biphenyl 246.39 Mercaptomethyl Thiol-metal coordination Catalysis, nanomaterials
4,4'-Bis(methoxymethyl)biphenyl ~298 (estimated) Methoxymethyl Hydrolytically stable Liquid crystals, dielectrics

Electronic and Thermal Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : Tosyloxy and bromoacetyl groups are electron-withdrawing, reducing the biphenyl core’s electron density and altering HOMO/LUMO levels. In contrast, alkoxy groups (e.g., methoxy) are electron-donating, enhancing hole-transport properties, as seen in carbazole-based biphenyls like CBP used in OLEDs ().
  • Thermal Stability : Silyloxy and aryloxy derivatives exhibit higher thermal stability (e.g., 4,4'-bis(trimethylsilyloxy)biphenyl, ), making them suitable for high-temperature applications. Tosyloxy groups may decompose at elevated temperatures due to sulfonate ester lability.

Key Findings

Substituent-Driven Reactivity : Tosyloxy groups offer superior leaving-group ability compared to ethers or thiols, favoring nucleophilic substitutions.

Application Diversity: Alkoxy and carbazole derivatives dominate optoelectronics, while bromo/thiol analogs are pivotal in catalysis and nanomaterial synthesis.

Safety Profiles : Functional groups critically influence handling requirements, with halogenated compounds posing greater hazards.

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